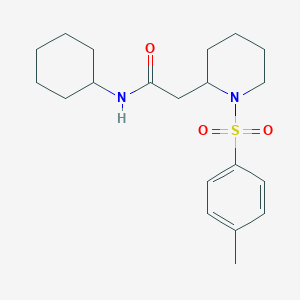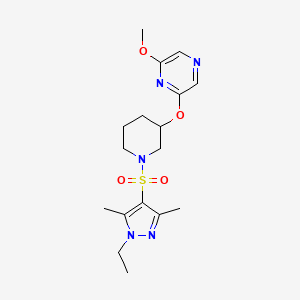![molecular formula C24H30N6O3S B2445450 ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1207029-69-3](/img/structure/B2445450.png)
ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound synthesized for potential applications in medicinal chemistry and biological research. It belongs to the class of pyrazolo[3,4-d]pyridazine derivatives, known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with the preparation of 4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine, followed by thioacetylation.
Thioacetylation: : The next step involves the reaction of the pyrazolo[3,4-d]pyridazine derivative with thioacetic acid to form the thioester.
Piperazine Coupling: : This intermediate is then reacted with ethyl 4-piperazine-1-carboxylate under controlled conditions to yield the final product.
Industrial Production Methods
Scalability: : For large-scale production, the synthetic route might be optimized for efficiency, yield, and cost-effectiveness. The use of automated synthesis techniques and high-throughput screening can significantly enhance production capabilities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and pyrazolo[3,4-d]pyridazine moieties.
Reduction: : Reduction reactions may target the carbonyl and pyrazolo[3,4-d]pyridazine rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially involving the piperazine and pyrazolo[3,4-d]pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, sulfonating agents.
Major Products
Oxidation and reduction reactions produce various oxidized or reduced forms of the compound, potentially altering its biological activity.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound may serve as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: : Its structural properties make it suitable for developing new materials with specific electronic or photonic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural complexity.
Signaling Pathways: : Modulation of cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
Medicine
Drug Development: : Potential lead compound for developing new pharmaceuticals targeting various diseases.
Cancer Research: : Its derivatives might exhibit anti-cancer properties by targeting specific molecular pathways involved in tumor growth and metastasis.
Industry
Agriculture: : Potential use as a pesticide or herbicide.
Pharmaceutical Manufacturing: : Intermediate in the synthesis of more complex therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves:
Binding to Enzymes: : Inhibiting enzyme activity, leading to altered metabolic pathways.
Receptor Interaction: : Modulating receptor activity, affecting signal transduction and cellular responses.
Pathway Involvement: : Involvement in pathways related to inflammation, cell cycle regulation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds: : Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate shares structural similarities with other pyrazolo[3,4-d]pyridazine derivatives.
Uniqueness: : The presence of the ethyl ester and piperazine moieties confer unique physicochemical properties, potentially enhancing its biological activity and selectivity.
List of Similar Compounds
**4-(2-(4-Isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine
Ethyl 4-(2-((4-Methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
4-(2-(4-Methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine
This unique compound's diverse reactivity and potential applications make it an exciting subject for ongoing scientific research. Want to know more specifics about any section?
Propiedades
IUPAC Name |
ethyl 4-[2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-5-33-24(32)29-12-10-28(11-13-29)20(31)15-34-23-22-19(21(16(2)3)26-27-23)14-25-30(22)18-8-6-17(4)7-9-18/h6-9,14,16H,5,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBHWCFGDZNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=C(C=C4)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2445372.png)
![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)
![N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/new.no-structure.jpg)


![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2445384.png)


![2,4-dimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2445387.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)
